2-[(2-chlorobenzyl)thio]-5,10-dioxo-4,5a,6,7,8,10-hexahydro-5H-pyrrolo[1,2-a]thieno[3,2-e][1,4]diazepine-3-carboxamide
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Description
2-[(2-chlorobenzyl)thio]-5,10-dioxo-4,5a,6,7,8,10-hexahydro-5H-pyrrolo[1,2-a]thieno[3,2-e][1,4]diazepine-3-carboxamide is a useful research compound. Its molecular formula is C18H16ClN3O3S2 and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.0321614 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit strong anti-helicobacter pylori activity . Helicobacter pylori is a Gram-negative microaerophilic bacterium associated with chronic gastritis, peptic ulcers, and gastric cancer .
Mode of Action
It is known that similar compounds inhibit the growth and multiplication of helicobacter pylori . The compound’s interaction with its targets likely results in changes that inhibit the bacterium’s ability to survive in the harsh and highly acidic conditions of the stomach .
Biochemical Pathways
It is known that helicobacter pylori has unique biochemical pathways that enable it to survive in the stomach’s acidic environment . It is likely that this compound interferes with these pathways, inhibiting the bacterium’s ability to survive and multiply.
Pharmacokinetics
Similar compounds have been shown to exhibit strong anti-helicobacter pylori activity at concentrations of 8–32 μg/disc , suggesting that they have good bioavailability.
Result of Action
The result of this compound’s action is the inhibition of Helicobacter pylori growth and multiplication . This leads to a decrease in the bacterium’s population in the stomach, potentially alleviating symptoms associated with Helicobacter pylori infection.
Action Environment
The action of this compound is influenced by the harsh and highly acidic conditions of the stomach These conditions may affect the compound’s stability, efficacy, and action
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-2,9-dioxo-4-thia-1,8-diazatricyclo[8.3.0.03,7]trideca-3(7),5-diene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c19-10-5-2-1-4-9(10)8-26-18-12(15(20)23)13-14(27-18)17(25)22-7-3-6-11(22)16(24)21-13/h1-2,4-5,11H,3,6-8H2,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBABXDLGBRIONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(C(=O)N2C1)SC(=C3C(=O)N)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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